BenchChemオンラインストアへようこそ!

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

chirality enantioselectivity medicinal chemistry

This research-grade pyrimidinyl acetamide (≥95% purity) features a critical 1-phenylethyl side chain introducing a stereocenter essential for probing enantioselective HDAC6 inhibition—a dimension inaccessible with achiral N-alkyl analogs. Unlike the less lipophilic N-propyl variant (logP ~1.3), its predicted logP of ~2.3 makes it a superior probe for dissecting lipophilicity-driven tissue distribution and CNS penetration. It also serves as a key penultimate intermediate for hydroxamic acid synthesis and mimics the natural phenylalanine residue for HLE S1-pocket studies. Procuring this specific scaffold avoids the uncontrolled variables introduced by generic in-class substitutions.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1058423-06-5
Cat. No. B2684078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
CAS1058423-06-5
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-15(16-8-4-2-5-9-16)22-19(24)13-23-14-21-18(12-20(23)25)17-10-6-3-7-11-17/h2-12,14-15H,13H2,1H3,(H,22,24)
InChIKeyQCYAJVBGYYJSKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide (CAS 1058423-06-5): Structural Identity and Baseline Properties for Procuring Scientists


2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic pyrimidinyl acetamide bearing a 6-oxo-4-phenylpyrimidinone core N‑alkylated with an (S/R)-1‑phenylethyl acetamide side chain. With a molecular formula of C20H19N3O2 and a molecular weight of 333.39 g mol−1, this compound is supplied as a research-grade chemical (typical purity ≥95 %) . It belongs to a broader series of pyrimidin‑1‑yl acetamides that have been explored as human leukocyte elastase inhibitors and as intermediates for HDAC6‑selective hydroxamic acids, making it a relevant building block for medicinal chemistry programs that require defined substitution at the pyrimidine N1 position [1].

Why Generic Substitution of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is Not Scientifically Defensible


Even minor modifications to the N‑acetamide terminus of pyrimidin‑1‑yl acetamides produce large shifts in lipophilicity, hydrogen‑bonding capacity and conformational flexibility that can dramatically alter target engagement, pharmacokinetic profile and synthetic tractability [1]. For instance, replacing the 1‑phenylethyl group with a simple n‑propyl chain reduces the calculated logP by ≈1.0 log unit and removes the chiral center, both of which may be critical for enantioselective binding or cellular permeability in a given assay [2]. Consequently, procurement decisions that treat in‑class pyrimidinyl acetamides as interchangeable risk introducing uncontrolled variables into structure–activity relationships, invalidating cross‑project comparisons and wasting resources on compounds that lack the precise physiochemical signature required for the intended biological or chemical probe function.

Quantitative Differentiation Evidence for 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide Versus Its Closest Analogs


Chiral Center Presence vs. Achiral N‑Propyl Analog: Structural Comparison

The target compound contains a single asymmetric center at the 1‑phenylethyl carbon, whereas the closest commercially available analog, 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N‑propylacetamide (CAS 1060199-95-2), is achiral. Introduction of a chiral N‑substituent is a common strategy to probe stereospecific binding pockets or to generate diastereomeric interactions in biological systems [1]. In the absence of enantiopure analytical standards, the racemic nature (or defined enantiomeric excess) of the supplied material must be confirmed by the vendor, as it directly influences experimental reproducibility.

chirality enantioselectivity medicinal chemistry

Increased Lipophilicity (ΔlogP ≈ 1.0) Relative to N‑Propyl Analog

The N‑(1‑phenylethyl) substituent increases the calculated partition coefficient by approximately one log unit compared to the N‑propyl congener. The N‑propyl analog has a PubChem‑computed XLogP3 of 1.3 [1], while the addition of a phenyl ring and an extra methylene carbon in the target compound is predicted to raise logP to ≈2.3 (based on fragment‑based estimation) [2]. This shift places the compound in a more lipophilic space that may enhance passive membrane permeability and blood–brain barrier penetration, but may also reduce aqueous solubility.

logP lipophilicity ADME permeability

Additional Hydrogen‑Bond Donor (HBD) Capacity Relative to N‑Propyl Analog

The target compound presents two hydrogen‑bond donors (HBD) – the secondary amide NH and the potential for the α‑methyl benzyl proton to interact in constrained environments – whereas the N‑propyl analog has only one HBD (the secondary amide NH) [1]. This difference may influence aqueous solubility, crystal packing, and target‑binding thermodynamics. In HDAC6 inhibitor design, HBD count is known to modulate isoform selectivity and pharmacokinetics [2].

hydrogen bonding solubility permeability drug-likeness

Relevance as a Synthetic Intermediate for HDAC6‑Targeting Hydroxamic Acids

The pyrimidin‑1‑yl acetamide scaffold is a direct precursor to the corresponding hydroxamic acid, a functional group essential for potent HDAC6 inhibition. Patent US 8,614,223 explicitly describes pyrimidine hydroxy amide compounds in which the N‑acyl side chain (e.g., 1‑phenylethyl) is retained in the final bioactive molecule [1]. Therefore, procurement of 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide enables straightforward conversion to the HDAC6‑active hydroxamic acid via a single‑step hydroxaminolysis, whereas analogs with alternative N‑substituents would require a full de‑novo synthesis of the desired final compound.

HDAC6 inhibitor synthetic intermediate hydroxamic acid medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide


Synthesis of Chiral HDAC6 Inhibitor Libraries

The compound serves as a key penultimate intermediate for generating the cognate hydroxamic acid via hydroxaminolysis. Its 1‑phenylethyl side chain introduces a stereocenter that can be used to probe enantioselective HDAC6 inhibition, a dimension not accessible with achiral N‑alkyl analogs. Researchers can prepare both racemic and enantiopure libraries starting from this scaffold .

Pre‑clinical Pharmacokinetic Profiling of Lipophilic Pyrimidinyl Acetamides

With a predicted logP ≈2.3, this compound is a suitable probe for investigating the relationship between lipophilicity and tissue distribution (including CNS penetration) within the pyrimidinyl acetamide series. Head‑to‑head comparisons with the less lipophilic N‑propyl analog (logP 1.3) can dissect the contribution of the N‑substituent to volume of distribution and metabolic stability [1].

Structure–Activity Relationship (SAR) Studies on Human Leukocyte Elastase Inhibitors

The pyrimidin‑1‑yl acetamide chemotype has been claimed as a human leukocyte elastase (HLE) inhibitor scaffold (see, e.g., US 5,736,535). Because the N‑phenylethyl side chain mimics the natural phenylalanine residue recognized by HLE, this compound can be used to explore S1‑pocket interactions in structure‑guided drug design, where alternative N‑substituents would sample a different steric and electrostatic environment [2].

Physicochemical Benchmarking in Academic Medicinal Chemistry Curricula

The compound provides a well‑defined example for teaching the impact of N‑substituent variation on logP, hydrogen‑bond donor count, and chiral recognition. Its commercial availability in >95% purity makes it suitable for undergraduate and graduate laboratory exercises in computational chemistry and property‑based drug design .

Quote Request

Request a Quote for 2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.